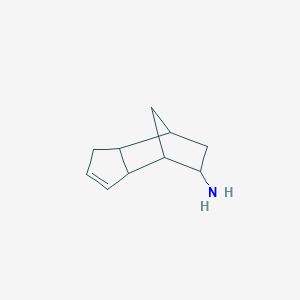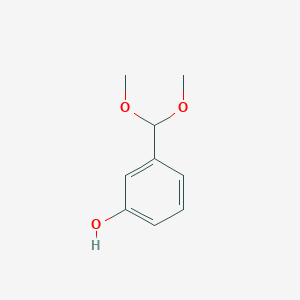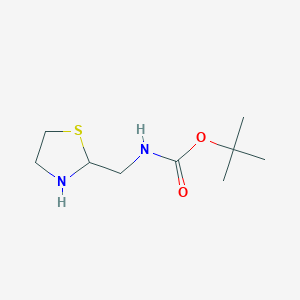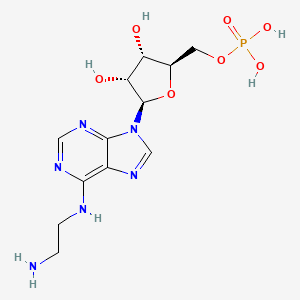
Cyclobut A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobut A is a synthetic compound that belongs to the class of nucleoside analogs It is structurally characterized by the presence of a cyclobutyl ring substituted with two hydroxymethyl groups and an adenine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobut A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxylation reactions using reagents such as formaldehyde or paraformaldehyde.
Coupling with Adenine: The final step involves coupling the cyclobutyl intermediate with adenine under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobut A undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adenine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 9-(2,3-Bis(formyl)-1-cyclobutyl)adenine or 9-(2,3-Bis(carboxyl)-1-cyclobutyl)adenine.
Reduction: Formation of 9-(2,3-Bis(methyl)-1-cyclobutyl)adenine.
Substitution: Formation of various substituted adenine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobut A has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against herpesviruses and hepatitis B.
Medicine: Investigated for its therapeutic potential in antiviral therapies.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of Cyclobut A involves its incorporation into viral DNA, where it acts as a chain terminator. This compound is phosphorylated within infected cells to its active triphosphate form, which then inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other nucleoside analogs used in antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
Cyclobut A is unique due to its specific cyclobutyl ring structure, which may confer distinct pharmacokinetic properties and a different spectrum of antiviral activity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C11H15N5O2 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
[3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14) |
InChI-Schlüssel |
PYJIWOQTJHPDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)


![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)

![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)






